[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound features a piperidine ring, a cyclopropyl group, and an acetic acid moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetylation: The amino group on the piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of [®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[®-3-(Cyclopropyl-amino)-piperidin-1-yl]-acetic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.
[®-3-(Acetyl-amino)-piperidin-1-yl]-acetic acid: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Uniqueness
[®-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to the presence of both the acetyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications, offering unique reactivity and binding characteristics compared to its analogs.
Properties
IUPAC Name |
2-[(3R)-3-[acetyl(cyclopropyl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)11-3-2-6-13(7-11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWXBLOAZDKBH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCCN(C1)CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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